Oxazolo[5,4-c]pyridine-2-methanamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2 |
InChI Key |
OCHRBUMCEQTZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-c]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Oxazolo[5,4-c]pyridine-2-methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazolo[5,4-c]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to perturb sphingolipid metabolism in Trypanosoma brucei, leading to the accumulation of ceramides . This indicates that the compound may target enzymes involved in lipid metabolism, making it a potential drug candidate for treating diseases caused by trypanosomatid parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolo[5,4-b]pyridine-2-methanamine
- Structural Difference : The oxazole ring is fused at positions 5,4-b (vs. 5,4-c), altering the spatial arrangement of heteroatoms.
- Properties: The CAS 933722-80-6 derivative (Oxazolo[5,4-b]pyridine-2-methanamine) has a molecular formula C₇H₇N₃O and molecular weight 149.15 g/mol. The positional isomerism likely affects electronic distribution and binding affinity. For example, BIOP, an oxazolo[5,4-c]pyridine-based dye, shows stronger RNA binding (Kd = 8.1 μM) than quinoline analogs, suggesting the 5,4-c fusion enhances target interaction .
4-Chloro-2-methyl[1,3]oxazolo[5,4-c]pyridine
- Structural Difference : A chloro substituent at position 4 and a methyl group at position 2 replace the methanamine group.
Thiazolo[5,4-b]pyridine-2-methanamine
- Structural Difference : The oxazole oxygen is replaced by sulfur, forming a thiazole ring.
- Properties : Thiazolo analogs (e.g., CAS 1203605-30-4) may exhibit distinct electronic properties due to sulfur’s polarizability. Thiol-containing derivatives (e.g., Thiazolo[5,4-b]pyridine-2-thiol) show higher reactivity, enabling disulfide bond formation, but lack direct bioactivity data compared to oxazolo derivatives .
Oxazolo[5,4-d]pyrimidine Derivatives
- Structural Difference : A pyrimidine ring replaces pyridine, fused at positions 5,4-d.
- Properties: These compounds (e.g., SCM1–10 derivatives) demonstrate anticancer activity as purine antimetabolites. Methyl or amino substituents at specific positions modulate activity; for instance, replacing methyl with hydrogen enhances anticancer effects in vitro (IC₅₀ values: 2–10 μM against A549, MCF7, and colon cancer cells) .
Hexahydro-1-methyl-oxazolo[5,4-c]pyridin-2(1H)-one Hydrochloride
- Structural Difference : The pyridine ring is saturated (tetrahydro), and a ketone replaces the methanamine group.
- Properties : Saturation increases conformational flexibility and solubility. The ketone moiety (C=O) enables hydrogen bonding, but the lack of a primary amine limits cationic interactions. This derivative (CAS 1523541-92-5) serves as a synthetic intermediate rather than a bioactive molecule .
Pharmacological and Functional Comparisons
RNA Binding and Sensing
- Oxazolo[5,4-c]pyridine-2-methanamine Derivatives : BIOP, a cyanine dye incorporating oxazolo[5,4-c]pyridine, binds RNA with Kd = 8.1 ± 1.6 μM, outperforming SYTO RNA Select in brightness and photostability .
- Quinoline Analogs: BIQ (quinoline-based) exhibits weaker RNA affinity (Kd > 22 μM), highlighting the superiority of the oxazolo[5,4-c]pyridine scaffold .
Anticancer Activity
- Oxazolo[5,4-d]pyrimidines: Derivatives with amino-isoxazole substituents show IC₅₀ values of 2–15 μM against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancers. Activity is attributed to structural mimicry of purines and VEGFR-2 inhibition .
- This compound: No direct anticancer data are available, but its primary amine group could facilitate interactions with kinase ATP-binding sites, similar to 5-fluorouracil’s mechanism .
Biological Activity
Oxazolo[5,4-c]pyridine-2-methanamine is a bicyclic compound that integrates an oxazole and a pyridine ring, showcasing significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Methanamine Group : Present at the 2-position of the pyridine, enhancing its reactivity.
This unique arrangement contributes to its interaction with various biological targets, particularly in anti-inflammatory and anticancer applications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit key proteins involved in cancer progression, such as:
- GSK-3β : Glycogen synthase kinase 3 beta is implicated in various cellular processes, including cancer cell proliferation.
- VEGFR-2 : Vascular endothelial growth factor receptor 2 is crucial for angiogenesis in tumors.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, as summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | 58.44 | GSK-3β inhibition |
| This compound | MCF7 (breast) | 99.87 | VEGFR-2 inhibition |
| This compound | HT29 (colon) | 129.41 | Apoptosis induction |
These findings suggest that modifications to the oxazolo[5,4-c]pyridine structure can enhance its anticancer efficacy.
Anti-inflammatory Effects
Oxazolo[5,4-c]pyridine derivatives have also shown significant anti-inflammatory properties. They are capable of modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Combining appropriate aldehydes with amines under acidic conditions.
- Cyclization Techniques : Utilizing cyclization reactions involving oxazole and pyridine precursors.
- Functionalization Strategies : Modifying existing oxazolo[5,4-c]pyridine structures to enhance biological activity.
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of oxazolo[5,4-c]pyridine derivatives on various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types. Notably, compounds with hydroxyalkyl substituents displayed improved selectivity towards cancer cells over normal cells.
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of oxazolo[5,4-c]pyridine derivatives. Compounds were tested for their ability to suppress T-cell activation and cytokine production in vitro. Results showed that certain derivatives significantly inhibited phytohemagglutinin-induced proliferation of human lymphocytes.
Q & A
Q. What are the standard synthetic routes for Oxazolo[5,4-c]pyridine-2-methanamine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions starting from pyridine derivatives. For example, oxazolones (heterocyclic precursors) can be reacted with amidines or amines under reflux conditions in solvents like dioxane or THF, followed by chlorination (e.g., using POCl₃) and functionalization (e.g., amination) . Key steps:
Cyclization : Oxazolones (I) → intermediates (II) using amidine hydrochlorides and triethylamine (48 h, room temperature).
Chlorination : Intermediate (II) → (III) with POCl₃ and dimethylaniline (105–110°C, 3 h).
Amination : Reaction with primary/secondary amines (reflux in dioxane, 6 h).
Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity >95% is achievable with recrystallization in ethanol/water .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion. For example, the amine proton (NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while pyridine protons resonate at δ 7.0–8.5 ppm .
- FT-IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH₂ (3350–3300 cm⁻¹) .
- Mass Spectrometry : LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ = 179.1 for C₇H₁₀N₃O⁺) .
- X-ray Crystallography : Use OLEX2 or SHELXT for single-crystal structure determination, confirming bond angles and spatial arrangement .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases (e.g., FAAH) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Report EC₅₀ with 95% confidence intervals .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data for oxazolo-pyridine derivatives?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities. >98% purity required for reproducible assays .
- Assay Standardization :
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral activity?
Methodological Answer:
- Derivatization : Introduce substituents at the pyridine C-5 or oxazole C-2 positions. For example:
- In Silico Screening : Dock derivatives into viral targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Prioritize compounds with ∆G < -8 kcal/mol .
- Pharmacokinetics : Predict logP (AlogPs) and BBB permeability (ADMETlab 2.0) to balance potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
